1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and methoxy groups, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction using iron and hydrochloric acid to yield 1-naphthylamine.
Tetrahydro Modification: The naphthylamine is then subjected to hydrogenation under high pressure and temperature to introduce the tetrahydro modifications.
N-Methylation: The final step involves N-methylation using formaldehyde and formic acid or other methylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated naphthylamine.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler analog without tetrahydro and methoxy modifications.
2-Naphthylamine: Another isomer with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks methoxy and N-methyl groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64037-81-6 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H |
InChI Key |
DDJMLVIOLRJHQU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-] |
Origin of Product |
United States |
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